molecular formula C23H15Cl2NO4 B12136010 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

Cat. No.: B12136010
M. Wt: 440.3 g/mol
InChI Key: STHLGYGQQMEKKM-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a complex organic compound that features a benzofuran core, substituted with chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where halogen atoms can be replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action for 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Uniqueness

What sets 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide apart is its unique benzofuran core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C23H15Cl2NO4

Molecular Weight

440.3 g/mol

IUPAC Name

2-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H15Cl2NO4/c1-29-19-11-10-13(12-17(19)25)21(27)22-20(15-7-3-5-9-18(15)30-22)26-23(28)14-6-2-4-8-16(14)24/h2-12H,1H3,(H,26,28)

InChI Key

STHLGYGQQMEKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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